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Compound of Interest

Compound Name:
4-Amino-N-

methylbenzeneethanesulfonamide

Cat. No.: B113387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the

synthesis of pharmaceutically active compounds such as the migraine therapeutic, Naratriptan.

This document outlines detailed experimental protocols for spectroscopic analysis, presents

predicted spectral data for the compound, and illustrates a plausible synthetic and analytical

workflow.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 4-Amino-N-
methylbenzeneethanesulfonamide, the following tables summarize the predicted

spectroscopic data based on its chemical structure and known spectral characteristics of

analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.9 - 7.1 Doublet 2H
Ar-H (ortho to -

CH₂CH₂SO₂NHCH₃)

~ 6.6 - 6.8 Doublet 2H Ar-H (ortho to -NH₂)

~ 3.6 - 3.8 Broad Singlet 2H -NH₂

~ 3.1 - 3.3 Triplet 2H Ar-CH₂-

~ 2.9 - 3.1 Triplet 2H -CH₂-SO₂-

~ 2.6 Singlet 3H -NH-CH₃

~ 2.5 Singlet 1H -SO₂-NH-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~ 148 Ar-C (C-NH₂)

~ 130 Ar-C (ipso, C-CH₂CH₂SO₂NHCH₃)

~ 129 Ar-CH (ortho to -CH₂CH₂SO₂NHCH₃)

~ 114 Ar-CH (ortho to -NH₂)

~ 55 -CH₂-SO₂-

~ 34 -NH-CH₃

~ 28 Ar-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands
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Frequency (cm⁻¹) Intensity Assignment

3450 - 3300 Medium N-H stretch (primary amine)

3350 - 3310 Medium
N-H stretch (secondary

sulfonamide)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (primary amine)

1520 Strong Aromatic C=C stretch

1330 - 1300 Strong
S=O asymmetric stretch

(sulfonamide)

1160 - 1130 Strong
S=O symmetric stretch

(sulfonamide)

850 - 800 Strong para-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

214 [M]⁺ (Molecular Ion)

215 [M+1]⁺

156 [M - C₂H₄SO₂NHCH₃]⁺

106 [C₇H₈N]⁺

92 [C₆H₆N]⁺

Ionization Mode: Electron Ionization (EI)

Synthetic and Analytical Workflow
The following diagram illustrates a plausible synthetic route to 4-Amino-N-
methylbenzeneethanesulfonamide, followed by its spectroscopic analysis and subsequent
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utilization in the synthesis of Naratriptan.

Synthetic and Analytical Workflow for 4-Amino-N-methylbenzeneethanesulfonamide

Synthesis

Spectroscopic Analysis Application in Naratriptan Synthesis

4-Nitrobenzeneethanesulfonyl chloride

Sulfonamide Formation

Methylamine (CH3NH2)

4-Nitro-N-methylbenzeneethanesulfonamide

Nitro Group Reduction
(e.g., H2/Pd-C or SnCl2/HCl)

4-Amino-N-methylbenzeneethanesulfonamide

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry 4-Amino-N-methylbenzeneethanesulfonamide

Diazotization
(NaNO2, HCl)

Reduction to Hydrazine
(e.g., SnCl2)

4-Hydrazino-N-methylbenzeneethanesulfonamide

Fischer Indole Synthesis
with N-methyl-4-piperidone derivative

Naratriptan
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Amino-N-
methylbenzeneethanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b113387#spectroscopic-data-nmr-ir-ms-
for-4-amino-n-methylbenzeneethanesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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